molecular formula C9H12N2O4 B13564022 Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate

Cat. No.: B13564022
M. Wt: 212.20 g/mol
InChI Key: JNGNXVBPMHXSNH-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between a diazaspiro nonane ring and a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor with a diazomethane derivative, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C9H12N2O4/c1-15-6(12)5-3-2-4-9(5)7(13)10-8(14)11-9/h5H,2-4H2,1H3,(H2,10,11,13,14)

InChI Key

JNGNXVBPMHXSNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC12C(=O)NC(=O)N2

Origin of Product

United States

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